molecular formula C24H36O4 B12938929 3,12-Diketo-5beta-cholanic acid

3,12-Diketo-5beta-cholanic acid

Cat. No.: B12938929
M. Wt: 388.5 g/mol
InChI Key: XNTYYYINMGRBQW-QMIWQNJFSA-N
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Description

3,12-Diketo-5beta-cholanic acid is a bile acid derivative with significant importance in various biochemical and industrial applications. It is a steroidal molecule with a rigid structure, consisting of a cyclopentanoperhydrophenanthrene ring system. This compound is known for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,12-Diketo-5beta-cholanic acid can be synthesized through the oxidation of cholic acid or deoxycholic acid. One common method involves the use of chromic acid as an oxidizing agent. The reaction typically proceeds under acidic conditions, leading to the formation of the diketone structure .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,12-Diketo-5beta-cholanic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and further oxidized derivatives, which have distinct properties and applications .

Scientific Research Applications

3,12-Diketo-5beta-cholanic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,12-Diketo-5beta-cholanic acid involves its interaction with various cellular receptors, including farnesoid X receptors and TGR5 receptors. These interactions influence bile acid metabolism and can modulate various metabolic pathways. The compound’s effects are mediated through the regulation of gene expression and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,12-Diketo-5beta-cholanic acid is unique due to its specific diketone functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various specialized applications in research and industry .

Properties

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15?,17+,18-,19+,20+,23+,24-/m1/s1

InChI Key

XNTYYYINMGRBQW-QMIWQNJFSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

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